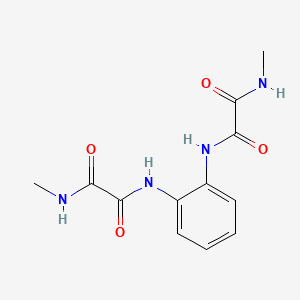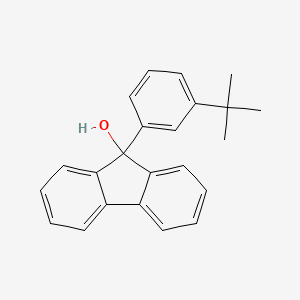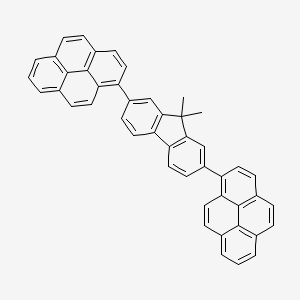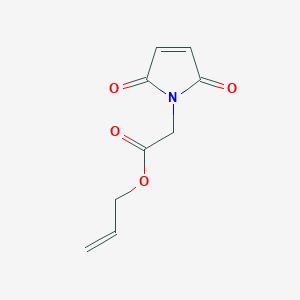![molecular formula C13H16O2SSi B12579376 Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester CAS No. 638199-60-7](/img/structure/B12579376.png)
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzoico, 4-[[(trimetilsilil)etinil]tio]-, éster metílico es un compuesto organosilíceo que presenta un núcleo de ácido benzoico con un grupo trimetilsilil-etinil unido a la posición para y un grupo funcional éster metílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido benzoico, 4-[[(trimetilsilil)etinil]tio]-, éster metílico generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con ácido benzoico y trimetilsililacetileno.
Condiciones de reacción: Un método común implica el uso de una reacción de acilación de Friedel-Crafts, donde el ácido benzoico reacciona con trimetilsililacetileno en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Esterificación: El producto resultante se esterifica luego usando metanol y un catalizador ácido adecuado para formar el derivado éster metílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido benzoico, 4-[[(trimetilsilil)etinil]tio]-, éster metílico puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol u otras formas reducidas.
Sustitución: El grupo trimetilsilil puede sustituirse con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los reactivos como los halógenos o los compuestos organometálicos pueden facilitar las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido benzoico, 4-[[(trimetilsilil)etinil]tio]-, éster metílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como precursor de moléculas más complejas.
Biología: El compuesto puede usarse en el estudio de interacciones enzimáticas y como sonda en ensayos bioquímicos.
Industria: Se utiliza en la producción de materiales avanzados, incluyendo cristales líquidos y polímeros.
Mecanismo De Acción
El mecanismo por el cual el ácido benzoico, 4-[[(trimetilsilil)etinil]tio]-, éster metílico ejerce sus efectos implica interacciones con objetivos moleculares específicos. El grupo trimetilsilil puede mejorar la estabilidad y reactividad del compuesto, permitiéndole participar en varias vías químicas. El grupo funcional éster puede sufrir hidrólisis, liberando el derivado de ácido benzoico activo, que luego puede interactuar con objetivos biológicos o participar en reacciones químicas adicionales.
Comparación Con Compuestos Similares
Compuestos similares
Ácido benzoico, 4-[[(trimetilsilil)etinil]tio]-: Estructura similar pero sin el grupo éster metílico.
Ácido benzoico, 4-metil-, éster metílico: Carece del grupo trimetilsilil-etinil.
4-[2-(Trimetilsilil)etinil]benzoatos: Compuestos similares con variaciones en el enlace éster y los sustituyentes.
Singularidad
El ácido benzoico, 4-[[(trimetilsilil)etinil]tio]-, éster metílico es único debido a la presencia tanto del grupo trimetilsilil-etinil como del grupo funcional éster metílico. Esta combinación confiere propiedades químicas distintas, lo que lo convierte en valioso para aplicaciones específicas en síntesis y ciencia de materiales.
Propiedades
Número CAS |
638199-60-7 |
|---|---|
Fórmula molecular |
C13H16O2SSi |
Peso molecular |
264.42 g/mol |
Nombre IUPAC |
methyl 4-(2-trimethylsilylethynylsulfanyl)benzoate |
InChI |
InChI=1S/C13H16O2SSi/c1-15-13(14)11-5-7-12(8-6-11)16-9-10-17(2,3)4/h5-8H,1-4H3 |
Clave InChI |
XFLCIGKFQYYCND-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)SC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)

![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)

![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)


![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
